Structural and Synthetic Profiling of[3-(2-Bromophenoxy)propyl]dimethylamine: A Key Intermediate in Neuropharmacological Scaffold Design
Structural and Synthetic Profiling of[3-(2-Bromophenoxy)propyl]dimethylamine: A Key Intermediate in Neuropharmacological Scaffold Design
Executive Summary In the realm of medicinal chemistry and rational drug design, bifunctional building blocks are the cornerstone of structure-activity relationship (SAR) optimization. [3-(2-Bromophenoxy)propyl]dimethylamine (CAS Registry Numbers: 915707-52-7 and 76579-64-1) 1[1] is a highly versatile synthetic intermediate. It seamlessly integrates a classic CNS-active pharmacophore with a robust cross-coupling handle. This technical guide provides an in-depth analysis of its chemical architecture, field-proven synthetic methodologies, and its strategic utility in modern drug discovery.
Part 1: Chemical Architecture & Physicochemical Profiling
The molecular architecture of[3-(2-Bromophenoxy)propyl]dimethylamine (Molecular Formula: C11H16BrNO ) is deliberately modular, consisting of three distinct functional domains that dictate both its chemical reactivity and biological potential:
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The Tertiary Amine (Dimethylamine Headgroup): Acting as a strong basic center (estimated pKa≈9.5 ), this moiety ensures the molecule is predominantly protonated at physiological pH. This protonation is non-negotiable for interacting with conserved aspartate residues within monoamine transporter binding pockets. Furthermore, it allows for facile conversion into hydrochloride salts, drastically enhancing aqueous solubility for biological assays 2[2].
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The Aliphatic Linker (Propyl Chain): The three-carbon chain provides the optimal spatial distance and conformational flexibility required to bridge the basic nitrogen and the aromatic ring, a geometric requirement for many G-protein coupled receptors (GPCRs).
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The ortho-Bromophenoxy Moiety: The ether oxygen acts as a critical hydrogen-bond acceptor. More importantly, the bromine atom at the ortho position introduces significant steric hindrance, restricting the rotational freedom of the ether linkage and locking the molecule into specific, rigidified conformations. Synthetically, this aryl bromide is a privileged vector for palladium-catalyzed cross-coupling reactions.
Quantitative Physicochemical Summary
| Property | Value |
| Chemical Name | [3-(2-Bromophenoxy)propyl]dimethylamine |
| CAS Registry Numbers | 915707-52-7, 76579-64-1 |
| Molecular Formula | C11H16BrNO |
| Molecular Weight | 258.16 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (N, O) |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 12.5 Ų |
(Data synthesized from standard cheminformatics databases for aryloxypropylamines )
Part 2: Synthetic Methodologies & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The synthesis of[3-(2-Bromophenoxy)propyl]dimethylamine is typically executed via a robust two-step sequence: a Williamson ether synthesis followed by nucleophilic amination.
Step 1: Synthesis of 1-Bromo-3-(2-bromophenoxy)propane
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Causality & Rationale: Potassium carbonate ( K2CO3 ) is selected as a mild, insoluble base to deprotonate 2-bromophenol. A stronger base (like NaH) could trigger unwanted elimination of the alkyl halide. Acetone is utilized as a polar aprotic solvent to accelerate the SN2 substitution. Crucially, a 3-fold molar excess of 1,3-dibromopropane is used to statistically suppress the formation of the symmetrical diether byproduct.
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Procedure:
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Dissolve 2-bromophenol (1.0 eq) in anhydrous acetone (0.5 M).
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Add anhydrous K2CO3 (1.5 eq) and stir at room temperature for 15 minutes to generate the phenoxide.
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Add 1,3-dibromopropane (3.0 eq) dropwise.
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Reflux the mixture for 12 hours.
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Self-Validating System: Monitor via TLC (Hexane:EtOAc 9:1). The disappearance of the highly UV-active 2-bromophenol spot ( Rf≈0.4 ) and the appearance of a higher-running product spot ( Rf≈0.7 ) validates the completion of the etherification. Excess 1,3-dibromopropane is removed via vacuum distillation prior to the next step.
Step 2: Nucleophilic Amination
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Causality & Rationale: The intermediate is reacted with dimethylamine. Using a pre-dissolved solution of dimethylamine in THF (2.0 M) ensures accurate stoichiometry and avoids the hazards of handling gaseous amines. THF provides excellent solubility for both the organic substrate and the amine.
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Procedure:
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Dissolve 1-bromo-3-(2-bromophenoxy)propane (1.0 eq) in THF (0.3 M).
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Add dimethylamine solution (2.0 M in THF, 3.0 eq). The excess acts as an acid scavenger for the generated HBr.
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Seal the reaction vessel and heat to 60°C for 8 hours.
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Self-Validating System (Orthogonal Acid-Base Extraction): To isolate the product, quench the reaction with water and extract with ethyl acetate. Extract the organic layer with 1M HCl. Validation checkpoint: The basic target molecule will partition entirely into the aqueous layer as a hydrochloride salt, leaving any unreacted neutral starting material in the organic layer. Basify the aqueous layer to pH > 10 using 2M NaOH, and extract with dichloromethane. Evaporation yields the analytically pure free base.
Part 3: Analytical Characterization Standards
To ensure absolute trustworthiness in the synthesized batch, the following analytical signatures must be confirmed:
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1 H NMR ( CDCl3 , 400 MHz):
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δ ~2.25 ppm (s, 6H, −N(CH3)2 ) — Confirms successful amination.
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δ ~2.45 ppm (t, 2H, −CH2−N )
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δ ~1.95 ppm (quintet, 2H, −CH2−CH2−CH2− ) — Confirms the intact propyl linker.
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δ ~4.05 ppm (t, 2H, −O−CH2− )
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δ ~6.80 - 7.55 ppm (m, 4H, aromatic protons) — Confirms the ortho-substituted benzene ring.
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LC-MS (ESI+): The presence of the bromine atom provides a highly diagnostic self-validating isotopic signature. The mass spectrum must show a 1:1 doublet at m/z 258.0 ( 79Br ) and 260.0 ( 81Br ) corresponding to the [M+H]+ ions.
Part 4: Pharmacological Relevance & Downstream Applications
The utility of [3-(2-Bromophenoxy)propyl]dimethylamine extends far beyond its basic structure. It serves two primary strategic functions in drug development:
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The Aryloxypropylamine Pharmacophore: The core scaffold is a well-documented, privileged structure in neuropharmacology, forming the backbone of numerous blockbuster antidepressants and monoamine reuptake inhibitors 3[3]. By maintaining this core, researchers guarantee a baseline level of CNS penetration and receptor affinity.
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Late-Stage Functionalization: The ortho-bromine acts as a synthetic anchor. Through Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), medicinal chemists can rapidly append diverse aryl, heteroaryl, or amine groups. This allows for the rapid generation of complex libraries for Structure-Activity Relationship (SAR) optimization without needing to rebuild the aryloxypropylamine core from scratch.
Visualizing the Workflow
Synthetic workflow and downstream applications of[3-(2-Bromophenoxy)propyl]dimethylamine.
References
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Benchchem. [2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride: Biological Activity and Synthesis. Retrieved from 2
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Appchem Catalog. 3-(4-BROMOPHENOXY)-N,N-DIMETHYLPROPAN-1-AMINE and Related Isomers. Retrieved from
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Molport. [3-(2-bromophenoxy)propyl]dimethylamine | 76579-64-1; 915707-52-7. Retrieved from1
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Google Patents (US4018895A). Aryloxyphenylpropylamines in treating depression. Retrieved from 3
